molecular formula C4H3F3O3 B068028 4-(Trifluoromethyl)-1,3-dioxolan-2-one CAS No. 167951-81-7

4-(Trifluoromethyl)-1,3-dioxolan-2-one

Cat. No.: B068028
CAS No.: 167951-81-7
M. Wt: 156.06 g/mol
InChI Key: GKZFQPGIDVGTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dorzagliatin is an innovative, first-in-class, dual-acting allosteric glucokinase activator. It is primarily developed for the treatment of type 2 diabetes mellitus, type 1 diabetes mellitus, and diabetic kidney disease. Dorzagliatin enhances glycemic control by activating pancreatic and hepatic glucokinase in a glucose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dorzagliatin involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary to the developing company, Hua Medicine, and are not publicly disclosed in detail .

Industrial Production Methods: Industrial production of dorzagliatin is carried out under stringent conditions to ensure high purity and efficacy. The process involves large-scale synthesis, purification, and formulation steps, adhering to Good Manufacturing Practices (GMP) standards .

Chemical Reactions Analysis

Types of Reactions: Dorzagliatin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions involving dorzagliatin typically use reagents such as oxidizing agents, reducing agents, and catalysts under controlled temperature and pressure conditions .

Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final active pharmaceutical ingredient, dorzagliatin .

Scientific Research Applications

Dorzagliatin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study glucokinase activation and its effects on glucose metabolism.

    Biology: Investigated for its role in modulating insulin secretion and glucose sensitivity in pancreatic β-cells.

    Medicine: Primarily used in the treatment of type 2 diabetes mellitus, type 1 diabetes mellitus, and diabetic kidney disease. .

    Industry: Utilized in the development of new therapeutic agents targeting glucose homeostasis.

Mechanism of Action

Dorzagliatin exerts its effects by binding to a pocket distal to the active site of glucokinase, increasing its affinity for glucose and lowering the set point for glucose-stimulated insulin secretion. This dual-acting mechanism enhances both pancreatic and hepatic glucokinase activity, leading to improved glucose sensing and insulin secretion .

Comparison with Similar Compounds

    Sitagliptin: A dipeptidyl peptidase-4 inhibitor used to improve glycemic control in type 2 diabetes mellitus.

    Metformin: A biguanide that decreases hepatic glucose production and increases insulin sensitivity.

    Glimepiride: A sulfonylurea that stimulates insulin release from pancreatic β-cells.

Uniqueness of Dorzagliatin: Dorzagliatin is unique due to its dual-acting mechanism, targeting both pancreatic and hepatic glucokinase. This dual action provides a more comprehensive approach to managing glucose levels compared to other single-target antidiabetic agents .

Properties

IUPAC Name

4-(trifluoromethyl)-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O3/c5-4(6,7)2-1-9-3(8)10-2/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZFQPGIDVGTLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393522, DTXSID801265386
Record name 4-(trifluoromethyl)-1,3-dioxolan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167951-81-7, 167951-80-6
Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167951-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(trifluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-4-(Trifluoromethyl)-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropylene carbonate
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